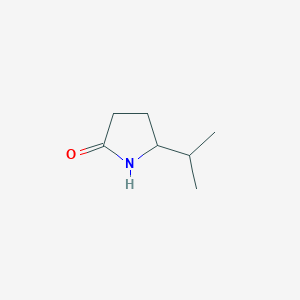
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide, commonly known as ETP-46464, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which have been shown to have a wide range of effects on cellular signaling pathways.
Wirkmechanismus
ETP-46464 works by inhibiting the activity of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These kinases are involved in a variety of cellular signaling pathways, including cell cycle regulation, apoptosis, and inflammation. By inhibiting these kinases, ETP-46464 can disrupt these pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ETP-46464 has been shown to inhibit cell cycle progression, induce apoptosis, and reduce cell migration and invasion. In models of inflammation, ETP-46464 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of neurodegenerative diseases, ETP-46464 has been shown to reduce neuronal cell death and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of ETP-46464 is its specificity for certain protein kinases, which can allow for more targeted effects on cellular signaling pathways. Additionally, ETP-46464 has been shown to have good bioavailability and pharmacokinetic properties, which can make it a promising candidate for further development. However, one limitation of ETP-46464 is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on ETP-46464. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of ETP-46464 in different disease contexts. Finally, there is a need for further research on the long-term safety and tolerability of ETP-46464 in humans.
Synthesemethoden
The synthesis of ETP-46464 involves a multi-step process that begins with the reaction of 2-bromo-6-methylpyrimidine with 4-aminobenzoic acid to form 4-(2-bromo-6-methylpyrimidin-4-ylamino)benzoic acid. This intermediate is then reacted with ethylamine and sodium hydride to form N-(4-(ethylamino)-6-methylpyrimidin-2-yl)-4-aminobenzoic acid, which is then coupled with 1-naphthylamine to form ETP-46464.
Wissenschaftliche Forschungsanwendungen
ETP-46464 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. Several preclinical studies have demonstrated the efficacy of ETP-46464 in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, ETP-46464 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-25-22-15-16(2)26-24(29-22)28-19-13-11-18(12-14-19)27-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSMQVJIMUYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-nitrobenzamide](/img/structure/B2766998.png)





![N-(2-methylphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2767006.png)
![N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2767007.png)

![N-[4-(acetylamino)phenyl]-5-cyclopropyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2767017.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)
